3-Phenylpropyl isobutyrate (CAS 103-58-2) is a synthetic ester belonging to the cinnamyl phenylpropyl group, procured as a high-purity (≥98%) flavoring and fragrance agent[1]. As a colorless liquid with a specific gravity of 0.975–0.981 and a normal boiling point of 282 °C, it offers high thermal retention and oil solubility. Industrial procurement of this compound is driven by its JECFA compliance (No. 640) and its ability to maintain stable fruity and balsamic organoleptic profiles in lipid-rich or high-temperature processing environments where lighter ester analogs would rapidly volatilize [1].
Substituting 3-phenylpropyl isobutyrate with shorter-chain analogs, such as benzyl isobutyrate or phenethyl isobutyrate, fundamentally alters high-temperature processability and emulsion partitioning . The removal of one or two methylene groups from the alcohol chain reduces the boiling point by up to 44 °C and lowers the compound's hydrophobicity (LogP) [1]. In procurement and manufacturing, generic shorter-chain substitutes suffer from premature flash-off during thermal processing (e.g., baking, hot-melt compounding) and exhibit lower partitioning into the lipid phase of oil-in-water emulsions, leading to inconsistent product performance.
In high-temperature manufacturing, the volatility of an ester dictates its retention rate. 3-Phenylpropyl isobutyrate exhibits a normal boiling point of 282 °C . In direct comparison, the shorter-chain analog benzyl isobutyrate boils at 238 °C . This 44 °C difference significantly reduces the vapor pressure of 3-phenylpropyl isobutyrate at typical processing temperatures, preventing premature flash-off.
| Evidence Dimension | Normal Boiling Point (°C) |
| Target Compound Data | 282 °C |
| Comparator Or Baseline | Benzyl isobutyrate (238 °C) |
| Quantified Difference | +44 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
A 44 °C higher boiling point ensures that the compound survives high-heat processing steps, such as baking or extrusion, without requiring overdosing to compensate for evaporative loss.
For compounds formulated into oil-in-water emulsions, the octanol-water partition coefficient (LogP) determines how effectively the molecule remains in the lipid phase. 3-Phenylpropyl isobutyrate possesses an estimated LogP of 3.60 [1]. By contrast, benzyl isobutyrate has a LogP of 2.99 . This higher lipophilicity ensures that 3-phenylpropyl isobutyrate resists leaching into the aqueous phase.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
| Target Compound Data | 3.60 |
| Comparator Or Baseline | Benzyl isobutyrate (2.99) |
| Quantified Difference | +0.61 higher LogP |
| Conditions | Standard computational/experimental LogP estimation at 25 °C |
A higher LogP guarantees greater retention in the oil phase of emulsions, preventing flavor or fragrance degradation and phase instability in complex aqueous formulations.
The specific gravity of an additive impacts its physical suspension in liquid matrices prior to emulsification. 3-Phenylpropyl isobutyrate has a specific gravity of 0.975–0.981 (sub-1.0) [1], making it slightly lighter than water. Benzyl isobutyrate, lacking the extended aliphatic chain, has a density of 1.003 g/mL (super-1.0) . This density threshold dictates whether the neat compound will float or sink in aqueous pre-mixes.
| Evidence Dimension | Specific Gravity / Density at 25 °C |
| Target Compound Data | 0.975–0.981 g/mL |
| Comparator Or Baseline | Benzyl isobutyrate (1.003 g/mL) |
| Quantified Difference | Target is sub-1.0 (lighter than water); comparator is super-1.0 |
| Conditions | Standard density measurement at 25 °C |
Procuring a sub-1.0 density ester prevents the material from pooling at the bottom of mixing vessels in non-agitated aqueous suspensions, improving homogenization efficiency compared to super-1.0 alternatives.
Due to its boiling point of 282 °C, 3-phenylpropyl isobutyrate is the targeted choice for baked goods, extruded snacks, and hot-melt confectionery where shorter-chain esters flash off during processing .
Leveraging its LogP of 3.60, this compound is suited for complex oil-in-water emulsions, ensuring the active organoleptic profile remains locked in the lipid phase rather than leaching into the aqueous matrix [1].
Its sub-1.0 specific gravity and low volatility make it a highly retentive top/mid note in fine fragrances and household care products, providing prolonged substantivity compared to lighter benzyl or phenethyl analogs.